4-(Bromomethyl)-3-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-3-5-1-2-8-4-6(5)9(10)11/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNNXIMJLFYEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 4 Bromomethyl 3 Nitropyridine
Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety
The bromomethyl group in 4-(bromomethyl)-3-nitropyridine is highly susceptible to nucleophilic attack, facilitating the introduction of various functionalities onto the pyridine (B92270) ring. This reactivity is central to its utility in constructing a diverse array of molecular architectures.
Reactions with Aromatic and Aliphatic Amines
The reaction of this compound with both aromatic and aliphatic amines is a fundamental nucleophilic substitution process. This reaction typically proceeds via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the bromide ion from the benzylic-like carbon of the bromomethyl group. This leads to the formation of N-substituted (3-nitro-4-pyridyl)methylamines. chemguide.co.uklibretexts.org
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, leading to the formation of a new carbon-nitrogen bond. The reaction is often carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct. The use of excess amine can also serve this purpose. chemguide.co.uk The nature of the amine (primary, secondary, or tertiary) will determine the final product, with primary and secondary amines yielding secondary and tertiary amines, respectively, and tertiary amines leading to the formation of quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org
It has been observed that under certain conditions, particularly with 3-bromo-4-nitropyridine (B1272033), an unexpected nitro-group migration can occur alongside the expected nucleophilic substitution. clockss.org This highlights the complex reactivity that can be observed in substituted nitropyridines.
Table 1: Examples of Nucleophilic Substitution Reactions with Amines
| Amine | Product | Reaction Conditions | Reference |
| Aromatic Amines | 2H-Pyrazolo[3,4-c]pyridines | High temperature | rsc.org |
| Aliphatic Amines | N-Alkyl-(3-nitro-4-pyridyl)methylamines | Not specified | researchgate.net |
| Ammonia | 4-Aminomethyl-3-nitropyridine | Not specified | ncert.nic.in |
Formation of Pyrazolo[4,3-b]- and Pyrazolo[3,4-c]-pyridine Systems
A significant application of the reactivity of this compound is in the synthesis of fused heterocyclic systems. Specifically, its reaction with aromatic amines at elevated temperatures can lead to the formation of 2H-pyrazolo[3,4-c]pyridines. rsc.orgrsc.org This transformation is more complex than a simple nucleophilic substitution and involves a subsequent intramolecular cyclization.
The initial step is the expected nucleophilic substitution of the bromine atom by the aromatic amine. However, at higher temperatures, the reaction proceeds further. The newly introduced arylaminomethyl group undergoes a cyclization reaction involving the adjacent nitro group, leading to the formation of the pyrazolo[3,4-c]pyridine ring system. rsc.org This reaction provides a direct route to these biologically relevant scaffolds. nih.govclockss.orgworktribe.comnih.gov
It is worth noting that the isomeric 2-bromomethyl-3-nitropyridine similarly reacts with aromatic amines at elevated temperatures to yield 2H-pyrazolo[4,3-b]pyridines. rsc.orgrsc.org
Cyanation Reactions to Pyridylacetonitriles
The bromomethyl group of this compound can be readily displaced by a cyanide ion, providing a straightforward route to (3-nitropyridin-4-yl)acetonitrile. This nucleophilic substitution reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.
The resulting pyridylacetonitrile is a valuable intermediate in organic synthesis. The nitrile group can be further transformed into other functional groups, such as carboxylic acids, amides, or amines, expanding the synthetic utility of the original this compound scaffold. For instance, the synthesis of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, an important intermediate for the drug Riociguat, highlights the industrial relevance of such cyanation reactions. google.com
Alkylation and Arylation Strategies
The electrophilic nature of the carbon atom in the bromomethyl group makes this compound a useful reagent for C-alkylation reactions. nih.gov It can react with a variety of nucleophiles, including carbanions and other carbon-centered nucleophiles, to form new carbon-carbon bonds. This allows for the introduction of various alkyl and aryl groups at the 4-position of the pyridine ring.
For instance, it can be used to alkylate nitroalkanes under copper-catalyzed conditions. nih.gov Furthermore, strategies for the C-4 alkylation and arylation of pyridines have been developed, although they often face challenges with regioselectivity. rsc.org The development of new catalytic systems continues to expand the scope of these transformations.
Transformations Involving the Nitro Group
The nitro group at the 3-position of the pyridine ring is another key site of reactivity in this compound. Its transformation, particularly through reduction, opens up pathways to a different class of substituted pyridines.
Reductive Transformations to Amino Pyridines
The reduction of the nitro group to an amino group is a common and synthetically important transformation. wikipedia.org This can be achieved using a variety of reducing agents and conditions. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction with metals such as iron, zinc, or tin(II) chloride in acidic media. commonorganicchemistry.commdpi.com
The choice of reducing agent can be crucial, especially when other reducible functional groups are present in the molecule. For example, catalytic hydrogenation with Pd/C is highly effective but may also reduce other functional groups. commonorganicchemistry.com In contrast, reagents like zinc in the presence of ammonium chloride can offer milder conditions. wikipedia.orgresearchgate.net The reduction of 4-nitropyridine-N-oxide with iron and mineral acids has also been studied for the synthesis of 4-aminopyridine. semanticscholar.org
The resulting amino pyridines are versatile intermediates for further functionalization. The amino group can be acylated, alkylated, or used in the construction of other heterocyclic rings, further demonstrating the synthetic utility of this compound as a starting material. ncert.nic.inchemrxiv.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Product | Reference |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H2 gas | Amine | commonorganicchemistry.com |
| Iron (Fe) | Acidic media (e.g., Acetic Acid) | Amine | commonorganicchemistry.com |
| Zinc (Zn) | Acidic media or Ammonium Chloride | Amine/Hydroxylamine | commonorganicchemistry.comresearchgate.net |
| Tin(II) Chloride (SnCl2) | Acidic media | Amine | commonorganicchemistry.com |
Influence on Ring Reactivity (e.g., Electrophilic Aromatic Substitution, Condensation Reactions)
The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents. The pyridine nucleus itself is inherently electron-deficient compared to benzene (B151609) due to the presence of the electronegative nitrogen atom, which withdraws electron density from the ring carbons through an inductive effect. uoanbar.edu.iqstackexchange.comvaia.com This inherent deactivation makes pyridine less susceptible to electrophilic aromatic substitution (EAS). vaia.com
This effect is drastically amplified by the presence of the nitro group (-NO₂), one of the most powerful electron-withdrawing groups. The nitro group deactivates the ring towards electrophilic attack through both a strong inductive effect and a resonance effect, which delocalizes the ring's π-electrons onto the oxygen atoms of the nitro group. stackexchange.com Consequently, this compound is highly unreactive towards electrophilic aromatic substitution, resembling other deactivated systems like nitrobenzene. uoanbar.edu.iq Any potential EAS reaction, such as nitration or halogenation, would necessitate extremely vigorous conditions and is expected to direct the incoming electrophile to the C-5 position, which is meta to both the deactivating nitrogen atom and the nitro group. stackexchange.comyoutube.com In strongly acidic media required for many EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. uoanbar.edu.iqstackexchange.com This places a formal positive charge on the nitrogen, further intensifying the deactivation of the ring. uoanbar.edu.iqstackexchange.com
Condensation reactions such as the Hantzsch or Bohlmann-Rahtz syntheses are primarily methods for the initial construction of the pyridine ring from acyclic precursors and are not characteristic reactions of the pre-formed this compound molecule itself. acsgcipr.orgorganic-chemistry.org While reactions could potentially occur at the bromomethyl side chain, the pyridine ring itself is not prone to participating in typical condensation reactions due to its pronounced deactivation.
Intramolecular Cyclization and Ring Formation Reactions
The this compound scaffold is a valuable precursor for building more complex molecular architectures, particularly fused heterocyclic systems. This utility stems from the reactive bromomethyl group, which serves as an effective electrophilic handle for intramolecular reactions.
The synthesis of fused heterocycles from this compound can be achieved by introducing a nucleophilic moiety elsewhere on a tethered molecule, which can then displace the bromide via an intramolecular nucleophilic substitution to form a new ring. This strategy is a cornerstone in heterocyclic chemistry. For instance, analogous syntheses of fused systems like thieno[2,3-b]pyridines often begin with a functionalized pyridine that reacts with reagents like chloroacetonitrile, followed by cyclization steps. researchgate.net
A plausible strategy for creating a fused system from this compound would involve a two-step process. First, a nucleophilic substitution reaction on the bromomethyl group with a suitable dinucleophile (e.g., ethylenediamine (B42938) or 2-aminophenol) would tether a second reactive site. Second, a subsequent intramolecular cyclization, often promoted by a base or heat, would form the new ring fused to the pyridine core. This approach allows for the construction of various fused diazepine, oxazepine, or other related heterocyclic structures. The formation of pyridothienopyrimidines and other fused systems often relies on such cyclization strategies starting from appropriately substituted pyridines. researchgate.net
While intramolecular ring-forming reactions from this compound typically proceed via nucleophilic substitution pathways, the electron-deficient nitropyridine ring itself can participate in true cycloaddition reactions. nih.gov Cycloadditions are concerted pericyclic reactions where two π-electron systems combine to form a ring. libretexts.org
A relevant example is the [3+2] dipolar cycloaddition, where the nitropyridine acts as the 2π component (dipolarophile). nih.govuchicago.edu In reactions with a 1,3-dipole, such as an N-methyl azomethine ylide generated in situ, the dipole adds across one of the double bonds of the nitropyridine ring. nih.gov This process is driven by the electrophilicity of the pyridine ring, which is enhanced by the nitro group. The initial cycloaddition is often followed by the elimination of a small molecule (like HNO₂) to rearomatize the system, yielding a stable, fused pyrroline (B1223166) derivative. nih.gov The regioselectivity of such cycloadditions is governed by the electronic effects of the substituents on the pyridine ring. nih.gov Other types of cycloadditions, such as the cobalt-catalyzed [2+2+2] cycloaddition of alkynes with nitriles, are powerful methods for constructing the pyridine ring itself rather than reactions of a pre-existing pyridine. rsc.org
Metal-Catalyzed Coupling Reactions and C-C/C-N Bond Formation
The this compound molecule possesses a reactive C(sp³)-Br bond, making it a suitable substrate for certain metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that typically couples organohalides with organoboron compounds. libretexts.orgyoutube.com While the most common application involves aryl halides (C(sp²)-X), the reaction has been successfully extended to include benzylic halides like the bromomethyl group in this compound. acs.orgnih.govrsc.org This allows for the formation of a C-C bond at the methyl position, yielding diarylmethane-type structures. nih.govrsc.org
The reaction involves the coupling of the benzyl-type bromide with an arylboronic acid or one of its derivatives, such as a potassium aryltrifluoroborate salt. acs.orgnih.gov The process shows high functional group tolerance. nih.gov A typical catalytic system consists of a palladium source, such as PdCl₂(dppf)·CH₂Cl₂, a base like cesium carbonate (Cs₂CO₃), and a solvent system like THF/water. acs.orgnih.gov
| Component | Example Reagent/Condition | Typical Role | Reference |
|---|---|---|---|
| Substrate | Benzyl Bromide | Electrophilic Partner | acs.org, nih.gov |
| Coupling Partner | Potassium Phenyltrifluoroborate | Nucleophilic Partner | acs.org, nih.gov |
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Facilitates C-C bond formation | acs.org, nih.gov |
| Base | Cs₂CO₃ (3 equivalents) | Activates the boronate species | acs.org, nih.gov |
| Solvent | THF/H₂O (10:1) | Reaction Medium | acs.org, nih.gov |
| Temperature | 77-90 °C | Provides activation energy | acs.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, most commonly by reacting an amine with an aryl halide or triflate. name-reaction.comwikipedia.orgrug.nl The reaction has become a fundamental tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods. wikipedia.orgacsgcipr.org
The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand, typically a bulky, electron-rich phosphine, is critical to the reaction's success. rug.nl
| Component | Typical Role | Common Examples | Reference |
|---|---|---|---|
| Electrophile | Aryl or Heteroaryl Halide/Sulfonate | Bromobenzene, 4-Chlorotoluene | name-reaction.com, rug.nl |
| Nucleophile | Primary or Secondary Amine | Aniline, Morpholine, Ammonia equivalents | acsgcipr.org |
| Catalyst | Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | wikipedia.org, rug.nl |
| Ligand | Bulky Phosphine Ligand | BINAP, XPhos, SPhos | wikipedia.org, rug.nl |
| Base | Strong, non-nucleophilic base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | libretexts.org |
| Solvent | Anhydrous, aprotic solvent | Toluene, Dioxane | acsgcipr.org |
Application of the Buchwald-Hartwig amination directly to the C(sp³)-Br bond of this compound is not a standard transformation for this named reaction. For such benzylic halides, classical nucleophilic substitution (S_N2) with an amine is a more direct and often competing pathway to form the C-N bond. While palladium catalysis can be used for C(sp³)-N coupling, the conditions and catalyst systems may differ from the typical Buchwald-Hartwig protocols developed for C(sp²)-N bond formation. libretexts.org
Rearrangement Phenomena and Migration Studies
The reactivity of this compound is notably characterized by its propensity to undergo rearrangement reactions, particularly in the presence of nucleophiles like aromatic amines. These reactions lead to the formation of fused heterocyclic systems.
Investigation of Nitro Group Migration
A key feature of the reaction between this compound and aromatic amines is the formation of 2H-pyrazolo[3,4-c]pyridines. researchgate.net This transformation inherently involves a significant structural rearrangement. The mechanism of this reaction suggests a process where the initial nucleophilic substitution at the bromomethyl group is followed by an intramolecular cyclization.
Solvent and Base Effects on Reaction Outcomes and Selectivity
The conditions under which the reaction of this compound with aromatic amines is conducted have a significant impact on the outcome and selectivity of the reaction. The choice of solvent and the presence or absence of a base are critical factors in directing the reaction towards the desired rearranged product.
In the synthesis of 2H-pyrazolo[3,4-c]pyridines from this compound and aromatic amines, the reaction is typically carried out at elevated temperatures. researchgate.net The solvent not only facilitates the dissolution of the reactants but can also influence the reaction pathway. While specific systematic studies on solvent effects for this exact reaction are not detailed in the available literature, analogous reactions with related nitropyridines often employ polar aprotic solvents to facilitate nucleophilic substitution and subsequent cyclization steps.
The role of a base is also crucial in these transformations. A base can deprotonate the newly formed secondary amine in the intermediate, increasing its nucleophilicity and promoting the intramolecular cyclization required for the formation of the pyrazole (B372694) ring. The choice of base and its stoichiometry can therefore be determining factors in the yield and purity of the final product.
The table below summarizes the key transformation discussed:
| Reactant | Reagent | Product | Reaction Type | Ref |
| This compound | Aromatic Amines | 2H-Pyrazolo[3,4-c]pyridines | Rearrangement/Cyclization | researchgate.net |
Table 1: Key Rearrangement Reaction of this compound
Applications of 4 Bromomethyl 3 Nitropyridine As a Versatile Synthetic Building Block
Construction of Complex Heterocyclic Scaffolds and Architectures
The pyridine (B92270) ring is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activity. nih.gov The reactivity of 4-(bromomethyl)-3-nitropyridine makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. nih.govnih.govmdpi.com
One of the key strategies involves multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex molecules from three or more starting materials. researchgate.netnih.govresearchgate.netnih.gov These reactions are highly atom-economical and can generate diverse molecular scaffolds in a single step. For instance, this compound can participate in MCRs to construct novel polycyclic systems containing the pyridine moiety. researchgate.netnih.gov
Another important approach is through cyclization reactions, where the bromomethyl group acts as an electrophilic site for intramolecular ring closure. beilstein-journals.orgnih.govnih.gov This strategy has been successfully employed to synthesize a variety of fused heterocyclic systems, including those with potential applications in materials science and medicinal chemistry. beilstein-journals.org The presence of the nitro group can influence the regioselectivity of these cyclizations and can be a handle for further functionalization. beilstein-journals.org
The versatility of this compound is further demonstrated in its use for creating diverse pyridine-containing fused heterocycles through reactions with various heterocyclic amines. nih.gov This approach allows for the modular construction of a wide range of complex scaffolds with potential biological activities.
Precursor in the Synthesis of Pharmacologically Relevant Compounds
The structural features of this compound make it a valuable precursor in the synthesis of a wide range of pharmacologically active molecules. nih.govnih.govnih.govnih.gov The bromomethyl group allows for facile introduction of the nitropyridine moiety into larger molecules, while the nitro group can be readily transformed into other functional groups, such as amines, enabling further diversification.
Inhibitors of Kinases and Enzymes
Kinases and enzymes are crucial targets for drug discovery, and this compound serves as a key building block in the synthesis of potent inhibitors. For example, it has been utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase implicated in various myeloproliferative disorders. nih.gov The synthetic route often involves the nucleophilic displacement of the bromide followed by further modifications of the pyridine ring. nih.gov
Furthermore, this compound has been employed in the development of inhibitors for other enzymes, such as semicarbazide-sensitive amine oxidase (SSAO). nih.gov The synthesis of these inhibitors often involves a sequence of reactions including bromination, nucleophilic substitution, and reduction of the nitro group. nih.gov The ability to readily modify the nitropyridine core allows for the optimization of inhibitor potency and selectivity.
Antimicrobial and Anticancer Compound Synthesis
The pyridine nucleus is a common feature in many antimicrobial and anticancer agents. nih.govnih.govnih.govnih.gov this compound provides a convenient entry point for the synthesis of novel compounds with potential therapeutic applications in these areas.
In the realm of antimicrobial agents, derivatives of this compound have been explored for their activity against various bacterial and fungal strains. nih.govnih.govelsevierpure.com The synthetic strategies often involve the reaction of the bromomethyl group with different nucleophiles to introduce diverse side chains, which can modulate the antimicrobial spectrum and potency.
Similarly, in the field of oncology, this versatile building block has been used to construct novel anticancer compounds. nih.govnih.govnih.govresearchgate.netrsc.orgrsc.orgnih.gov The synthetic approaches can involve its incorporation into larger scaffolds known to possess cytotoxic activity or its use as a precursor for the generation of new chemical entities with unique mechanisms of action. For instance, it has been used in the synthesis of compounds that inhibit tubulin polymerization, a key target in cancer chemotherapy. nih.govrsc.org
Design and Synthesis of Ligands for Coordination Chemistry
The pyridine nitrogen atom in this compound and its derivatives can act as a coordination site for metal ions. This property makes it a valuable precursor for the design and synthesis of novel ligands for coordination chemistry. The resulting metal complexes can exhibit interesting catalytic, photophysical, or biological properties.
The synthesis of these ligands typically involves the functionalization of the bromomethyl group to introduce additional donor atoms, creating multidentate ligands. The electronic properties of the pyridine ring, influenced by the nitro group, can also be tuned to modulate the coordination properties of the resulting ligand and the reactivity of the corresponding metal complex.
Integration into Materials Science Applications (e.g., polymers, functional molecules)
The reactivity of this compound allows for its incorporation into various materials, leading to the development of functional polymers and molecules with specific properties. nih.gov For example, it can be used as a monomer or a functionalizing agent in polymerization reactions to create polymers with tailored characteristics.
One notable application is the use of a related compound, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, as a key precursor in the solid-phase synthesis of complex organic molecules. nih.gov This approach facilitates the purification process and allows for the rapid generation of compound libraries. The photocleavable nature of some related nitrobenzyl compounds also makes them useful as linkers in materials science applications. sigmaaldrich.com
Furthermore, the integration of the nitropyridine moiety into larger molecular architectures can lead to materials with interesting photophysical properties, making them potentially useful in the development of organic electronics and sensors. researchgate.net
Precursor for Radiolabeled Organic Compounds
Radiolabeled compounds are indispensable tools in biomedical research and drug development, allowing for the in vivo tracking and imaging of biological processes. moravek.comuochb.czresearchgate.netrti.org this compound can serve as a precursor for the synthesis of radiolabeled organic compounds. nih.govnih.gov
Advanced Spectroscopic Characterization and Computational Chemistry Studies
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment
Spectroscopic analysis is fundamental to the verification of the molecular structure of 4-(Bromomethyl)-3-nitropyridine and to ascertain its purity. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise connectivity of atoms in this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring and the bromomethyl group. The aromatic region would feature three signals corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. Due to the electron-withdrawing effects of the nitro group and the nitrogen atom in the ring, these protons are expected to resonate at downfield chemical shifts. The coupling patterns (doublets and doublet of doublets) and coupling constants (J-values) would be critical in unambiguously assigning each proton to its specific position on the ring. The bromomethyl (-CH₂Br) group protons would appear as a characteristic singlet, typically in the range of 4.5-5.0 ppm, shifted downfield due to the electronegativity of the adjacent bromine atom.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display six unique signals, corresponding to the five carbon atoms of the pyridine ring and the one carbon of the bromomethyl group. The chemical shifts of the ring carbons are influenced by the substituents; the carbon bearing the nitro group (C3) and the carbons adjacent to the ring nitrogen (C2 and C6) would show characteristic shifts. The carbon of the bromomethyl group is expected to appear at a higher field compared to the aromatic carbons.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.8 - 9.2 | - |
| H-5 | 7.5 - 7.8 | - |
| H-6 | 8.6 - 8.9 | - |
| -CH₂Br | 4.6 - 4.9 | - |
| C-2 | - | 150 - 155 |
| C-3 | - | 145 - 150 |
| C-4 | - | 130 - 135 |
| C-5 | - | 120 - 125 |
| C-6 | - | 152 - 157 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound, which helps to confirm its structure. The molecular formula is C₆H₅BrN₂O₂.
The mass spectrum would exhibit a characteristic molecular ion peak (M⁺). A notable feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is a definitive isotopic signature of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio).
Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of key functional groups. The cleavage of the C-Br bond is a probable fragmentation, leading to the loss of a bromine radical (•Br) and the formation of a [M-Br]⁺ ion. Another expected fragmentation is the loss of the nitro group (•NO₂) to give a [M-NO₂]⁺ ion. The loss of the entire bromomethyl radical (•CH₂Br) could also occur.
Interactive Data Table: Expected Mass Spectrometry Fragmentation
| m/z Value | Ion | Comments |
|---|---|---|
| 217/219 | [C₆H₅BrN₂O₂]⁺ | Molecular ion (M⁺), showing Br isotope pattern |
| 171/173 | [C₆H₅BrN]⁺ | Loss of NO₂ |
| 138 | [C₅H₄N₂O₂-CH₂]⁺ | Loss of Br radical |
| 122 | [C₆H₅BrN₂]⁺ | Loss of O₂ from nitro group |
Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the characteristic functional groups present in this compound.
The FTIR and FT-Raman spectra would provide evidence for the key structural components of the molecule. The presence of the nitro group is typically confirmed by strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. Aromatic C-H stretching vibrations and C=C/C=N ring stretching vibrations are also expected. The bromomethyl group would exhibit characteristic C-H stretching and bending modes, as well as a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies Note: These are typical frequency ranges and may vary in the actual spectrum.
| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |
| Asymmetric NO₂ Stretch | 1530 - 1560 | 1530 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1370 | 1340 - 1370 |
| Aromatic C=C, C=N Stretch | 1600 - 1450 | 1600 - 1450 |
| CH₂ Bend (Scissoring) | ~1430 | ~1430 |
| C-N Stretch | 1200 - 1300 | 1200 - 1300 |
Quantum Chemical Calculations and Theoretical Investigations
Theoretical investigations using quantum chemical calculations provide valuable insights into the electronic structure, stability, and reactivity of this compound, complementing the experimental spectroscopic data.
Density Functional Theory (DFT) for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to predict the optimized molecular geometry and other electronic properties. researchgate.net Calculations, often using a basis set such as B3LYP/6-311++G(d,p), can determine the most stable conformation of the molecule by minimizing its energy. mdpi.com
These calculations yield precise values for bond lengths, bond angles, and dihedral angles. scispace.com For this compound, DFT can model the geometry of the pyridine ring, which may exhibit slight distortions from a perfect hexagon due to the electronic effects of the nitro and bromomethyl substituents. The orientation of the nitro and bromomethyl groups relative to the ring can also be determined.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally suggests higher reactivity. wuxibiology.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack on the pyridine ring. The distribution of HOMO and LUMO densities across the molecule can pinpoint the most probable sites for electrophilic and nucleophilic reactions.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Interactive Data Table: Calculated Quantum Chemical Parameters (Illustrative) Note: These are illustrative values based on similar compounds. Specific calculations for this compound are required for actual data.
| Parameter | Definition | Illustrative Value |
|---|---|---|
| HOMO Energy | E(HOMO) | -7.5 eV |
| LUMO Energy | E(LUMO) | -2.0 eV |
| HOMO-LUMO Gap | ΔE = E(LUMO) - E(HOMO) | 5.5 eV |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.75 eV |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 2.75 eV |
Computational Studies of Reaction Mechanisms and Transition States
The study of reaction mechanisms and transition states through computational methods, such as Density Functional Theory (DFT), is a cornerstone of modern chemical research. These studies allow for the mapping of reaction pathways, calculation of activation energies, and characterization of the fleeting transition state structures that govern the kinetics and thermodynamics of a chemical transformation.
For a molecule like this compound, with its reactive bromomethyl group and the electron-withdrawing nitro group on the pyridine ring, computational studies could elucidate its behavior in nucleophilic substitution reactions. Theoretical calculations could predict the feasibility of different reaction pathways, the stability of intermediates, and the geometry of transition states. While specific studies on this compound are not available, research on other substituted pyridines and benzyl halides serves as a template for the types of insights that could be gained. Such studies often involve the calculation of potential energy surfaces to identify the lowest energy path from reactants to products.
Table 1: Hypothetical Data Table for Computational Study of a Reaction
| Parameter | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0.00 | 15.20 | -10.50 |
| Key Bond Distance (Å) | C-Br: 1.95 | C-Br: 2.25, C-Nu: 2.10 | C-Nu: 1.45 |
Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MESP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.
For this compound, an MESP map would likely show a significant region of positive potential around the hydrogen atoms of the bromomethyl group and the carbon atom attached to the bromine, indicating their susceptibility to nucleophilic attack. The nitro group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent ring carbons. Conversely, the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group would be expected to have negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.
General DFT studies on nitropyridine derivatives confirm that the nitro group significantly influences the electronic distribution and aromaticity of the pyridine ring. researchgate.net While a specific MESP map for this compound is not published, the principles of computational chemistry allow for a qualitative prediction of its features.
Future Research Trajectories and Emerging Opportunities
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of 4-(bromomethyl)-3-nitropyridine is central to its application as a synthetic intermediate. While classical nucleophilic substitution reactions at the benzylic-like position are common, future research will gravitate towards novel catalytic systems to enhance efficiency, selectivity, and functional group tolerance.
Transition-metal catalysis presents a particularly fertile ground for exploration. Systems that have proven effective for related halo-nitropyridine systems could be adapted. For instance, rhenium-based catalysts have been successfully employed for the deoxygenation of nitropyridine N-oxides, which are often precursors to nitropyridines. clockss.org The exploration of similar transition-metal-catalyzed reactions could provide new methods for modifying the nitro group or the pyridine (B92270) ring itself. Research could focus on developing catalysts for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, which would allow for the direct introduction of carbon-carbon and carbon-heteroatom bonds at the pyridine core, a traditionally challenging transformation for such an electron-deficient system.
Furthermore, photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis. These methods could offer green and highly selective pathways for the derivatization of this compound. For example, light-mediated single-electron transfer (SET) processes could enable novel transformations of the bromomethyl group or facilitate reactions that are inaccessible under thermal conditions. The development of bespoke photocatalysts designed to interact specifically with the electronic properties of the nitropyridine scaffold could unlock unprecedented reactivity.
| Catalyst Type | Potential Application for Derivatization | Rationale/Analogous System |
| Rhenium-based catalysts | Deoxygenation or reduction of the nitro group | Successfully used for deoxygenation of 3-bromo-4-nitropyridine (B1272033) N-oxide. clockss.org |
| Palladium/Copper catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Standard for functionalizing aromatic halides, could be adapted for the pyridine ring. |
| Nickel catalysts | Reductive coupling reactions | Offers different reactivity and selectivity profiles compared to palladium. |
| Photocatalysts (e.g., Iridium, Ruthenium) | SET-mediated transformations, radical reactions | Enables novel reaction pathways under mild conditions. |
Development of Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. Future research must focus on developing stereoselective pathways that utilize this compound to generate chiral molecules.
A primary avenue of investigation involves the catalytic asymmetric substitution of the bromide atom. The development of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts (e.g., cinchona alkaloids), could enable the enantioselective introduction of a wide range of nucleophiles. This would provide direct access to chiral building blocks where the stereocenter is located at the methylene (B1212753) bridge.
Another promising strategy is the stereoselective dearomatization of the pyridine ring. mdpi.com Recent advances have demonstrated that pyridine derivatives can be converted into highly functionalized, chiral piperidines and other saturated heterocycles using catalytic asymmetric hydrogenation or cycloaddition reactions. mdpi.com Applying these methodologies to this compound could yield complex, three-dimensional scaffolds. For instance, a catalytic asymmetric reduction of the pyridine ring followed by further functionalization could lead to novel chiral piperidine (B6355638) derivatives with potential biological activity. These strategies have been successfully applied in the total synthesis of complex natural products like (–)-Agelastatin A, highlighting the power of stereoselective methods in building intricate molecular frameworks. nih.gov
| Synthetic Strategy | Target Chiral Structure | Enabling Technology |
| Asymmetric Nucleophilic Substitution | Chiral 4-(R-methyl)-3-nitropyridines | Chiral metal-ligand complexes, organocatalysis |
| Catalytic Asymmetric Dearomatization | Chiral 3-nitro-4-(bromomethyl)piperidines | Chiral transition-metal catalysts (e.g., Rhodium, Iridium) |
| Diastereoselective Addition | Functionalized tetrahydropyridines | Use of chiral auxiliaries attached to incoming nucleophiles |
Expansion of Building Block Applications in Divergent Synthesis
Divergent synthesis aims to create a wide array of structurally diverse molecules from a common starting material. This compound is an ideal candidate for such strategies due to its multiple, orthogonally reactive sites.
The bromomethyl group is a potent electrophile, readily undergoing substitution with a vast library of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward installation of diverse side chains. A parallel can be drawn with 4-bromomethyl-3-nitrobenzoic acid, which is widely used as a reactant to synthesize esters, amides, and as a photocleavable linker for various applications. sigmaaldrich.com
The nitro group serves as a versatile functional handle. It can be reduced to an amino group, which dramatically alters the electronic properties of the ring and opens up a new set of transformations. This resulting aminopyridine can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems, such as pyrrolo[3,2-b]pyridines. sigmaaldrich.com
Finally, the pyridine ring itself can be targeted. The electron-withdrawing nitro group activates the ring for nucleophilic aromatic substitution (SNAr), potentially allowing for the displacement of other leaving groups if present on the ring. nih.gov Conversely, after reduction of the nitro group, the resulting electron-rich aminopyridine becomes more susceptible to electrophilic aromatic substitution. This tunable reactivity allows for a highly divergent approach to synthesizing libraries of novel pyridine derivatives for screening in drug discovery and materials science. nih.gov
Deeper Mechanistic Understanding Through Advanced Computational and Experimental Integration
A profound understanding of reaction mechanisms is critical for optimizing existing transformations and discovering new ones. The integration of advanced computational modeling with experimental techniques will be instrumental in elucidating the reactivity of this compound.
Computational Approaches: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. rsc.org For example, DFT could be used to understand the factors governing the competition between SN2 substitution at the bromomethyl group and potential SNAr reactions at the pyridine ring. Computational studies can also predict the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, providing quantitative insights into the compound's reactivity. mdpi.com
Experimental Integration: High-resolution spectroscopic techniques, particularly 2D NMR, are invaluable for structure elucidation and mechanistic investigation. For instance, in reactions of the related 3-bromo-4-nitropyridine, 2D NMR was crucial in identifying an unexpected product resulting from a nitro-group migration, a phenomenon that could also be relevant to the chemistry of this compound under certain conditions. clockss.org Kinetic studies, using techniques like in-situ IR or stopped-flow spectroscopy, can provide experimental data on reaction rates, which can then be compared with computational models to validate proposed mechanisms. This synergistic approach, combining predictive computational power with empirical experimental data, will accelerate the development of new synthetic methods and provide a robust framework for understanding the complex chemical behavior of this versatile building block.
Q & A
Q. What are the common synthetic routes for preparing 4-(Bromomethyl)-3-nitropyridine, and how can purity be optimized?
Methodological Answer: A primary route involves regioselective bromination of 3-nitropyridine derivatives using reagents like N-bromosuccinimide (NBS) in acetonitrile under controlled conditions . For instance, bromination at the 4-methyl position can be achieved by optimizing reaction time and temperature to minimize side products. Purification typically employs column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Recrystallization from ethanol or dichloromethane may further enhance purity. Monitoring via TLC and NMR ensures intermediate stability and final product integrity .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer: Due to its reactive bromomethyl group and potential toxicity, handle the compound in a fume hood with PPE (gloves, goggles, lab coat). Avoid skin/eye contact; if exposed, rinse immediately with water for 15+ minutes and seek medical attention . Store under inert atmosphere (argon/nitrogen) at room temperature to prevent decomposition . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Regularly review SDS sheets for updates on toxicological data, as comprehensive studies may be limited .
Q. How is this compound characterized using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : The bromomethyl group (δ ~4.5 ppm in 1H NMR; δ ~30-40 ppm in 13C NMR) and nitro group (deshielding adjacent protons) provide distinct signals. Coupling patterns confirm substitution positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ for C6H5BrN2O2) and fragmentation patterns.
- Elemental Analysis : Matches calculated vs. observed C, H, N, Br percentages to confirm purity .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the reactivity and regioselectivity of substitution reactions in this compound?
Methodological Answer: The nitro group is a strong electron-withdrawing meta-director, polarizing the pyridine ring and activating the bromomethyl group for nucleophilic substitution (e.g., SN2 reactions). Computational studies suggest the nitro group stabilizes transition states via resonance, favoring substitution at the bromomethyl site over other positions. Regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) can be tuned by selecting catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) to target the bromomethyl group while suppressing side reactions at the nitro-adjacent positions .
Q. What strategies are effective for stabilizing this compound against thermal or photolytic decomposition?
Methodological Answer:
- Storage : Keep in amber vials under inert gas to prevent light-induced degradation and moisture absorption .
- Temperature Control : Avoid prolonged exposure to temperatures >40°C; use cold storage (4°C) for long-term stability.
- Additives : Stabilize with radical scavengers (e.g., BHT) or desiccants (molecular sieves) to inhibit bromine loss or nitro group reduction .
Q. What are the mechanistic insights into the nucleophilic substitution reactions involving the bromomethyl group?
Methodological Answer: The bromomethyl group undergoes SN2 mechanisms due to its primary alkyl halide nature. Kinetic studies (e.g., Eyring plots) reveal negative entropy values consistent with bimolecular transitions. Steric hindrance from the pyridine ring slows reactivity compared to aliphatic analogs, but microwave-assisted synthesis can accelerate rates by enhancing collision frequency. Isotopic labeling (e.g., 13C-bromomethyl) tracks substitution pathways, confirming inversion of configuration in chiral derivatives .
Q. How can computational methods predict the reactivity and potential reaction pathways of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density maps, identifying electrophilic/nucleophilic sites. Fukui indices highlight the bromomethyl carbon as the most reactive site. Molecular dynamics simulations predict solvation effects, guiding solvent selection (e.g., DMF for polar transition states). Machine learning models trained on pyridine derivatives can forecast regioselectivity in cross-coupling reactions .
Q. What are the applications of this compound in the synthesis of bioactive molecules or materials?
Methodological Answer:
- Pharmaceuticals : Serves as a precursor for antileishmanial agents by coupling with thiols or amines to create sulfides/amides .
- Materials Science : Functionalizes metal-organic frameworks (MOFs) via Suzuki coupling, enhancing conductivity for optoelectronic devices .
- Bioconjugation : The bromomethyl group links pyridine derivatives to biomolecules (e.g., peptides) for targeted drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
